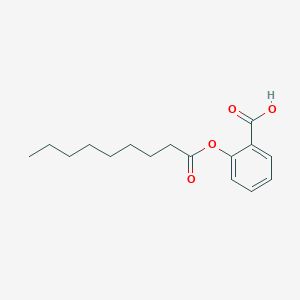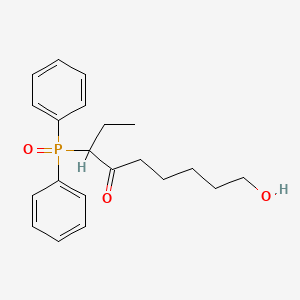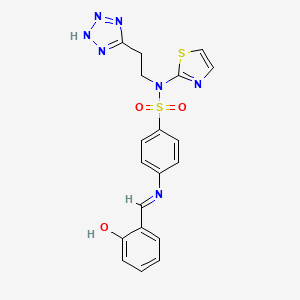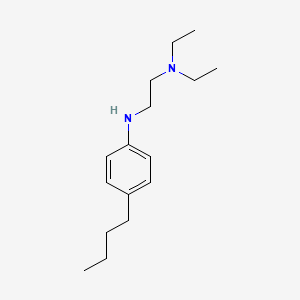
Benzoic acid, 2-((1-oxononyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((1-oxononyl)oxy)- is an organic compound with the molecular formula C16H24O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-((1-oxononyl)oxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-oxononyl)oxy)- can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-oxononanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between benzoic acid and 1-oxononanol. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-((1-oxononyl)oxy)- often involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with 1-oxononanol. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((1-oxononyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((1-oxononyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((1-oxononyl)oxy)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 1-oxononanol, which can then exert their effects on biological systems. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their metabolic processes .
Comparación Con Compuestos Similares
Benzoic acid, 2-((1-oxononyl)oxy)- can be compared with other similar compounds such as:
Benzoic acid: The parent compound, known for its antimicrobial properties.
Salicylic acid: A derivative of benzoic acid with a hydroxyl group, used in acne treatment and as an anti-inflammatory agent.
Benzyl alcohol: A related compound with a hydroxyl group instead of an ester group, used as a solvent and preservative.
Propiedades
Número CAS |
75239-81-5 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2-nonanoyloxybenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-12-15(17)20-14-11-9-8-10-13(14)16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |
Clave InChI |
WKOGKDMPQVMDAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)



![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)

